molecular formula C7H12N2O B7951617 4-butoxy-1H-pyrazole

4-butoxy-1H-pyrazole

Cat. No.: B7951617
M. Wt: 140.18 g/mol
InChI Key: UKNHGZILZHBUSC-UHFFFAOYSA-N
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Description

4-Butoxy-1H-pyrazole is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry, substituted with a butoxy functional group. The pyrazole ring system is a five-membered heteroaromatic ring with two adjacent nitrogen atoms, which allows it to act as both a hydrogen bond donor and acceptor. This property is crucial for molecular recognition and binding to biological targets, making pyrazole derivatives highly valuable in rational drug design . The primary research value of this compound lies in its role as a versatile building block and synthetic intermediate for the construction of more complex, biologically active molecules. The butoxy chain can influence the compound's lipophilicity, and the substituent pattern makes it a suitable precursor for developing fused bicyclic structures, such as pyrazolopyridines, which are isosteres of purine bases and show significant promise as kinase inhibitors . Furthermore, functionalized pyrazole derivatives are frequently employed as ligands in coordination chemistry and metal-catalyzed reactions, expanding their utility beyond direct biological applications into materials science . Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities , including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral effects . More than 30 pyrazole-containing drugs have been approved by the US FDA since 2011, targeting conditions such as hereditary angioedema, thromboembolic disease, and idiopathic thrombocytopenia . While the specific mechanism of action for this compound itself is dependent on the final molecule it is incorporated into, its core structure provides a proven foundation for interacting with enzyme active sites, often through critical hydrogen bonding and π-π stacking interactions . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-butoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-4-10-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHGZILZHBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure:

  • Substrate Preparation : 4-Chloro-1H-pyrazole is synthesized via chlorination of 1H-pyrazole using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Alkoxylation : The chloro derivative reacts with sodium butoxide (NaOBut) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

Example :
4-Chloro-1H-pyrazole (1.0 eq) + NaOBut (1.2 eq) → 4-butoxy-1H-pyrazole (Yield: 65–75%).

Key Data :

ParameterValue
SolventDMF
Temperature90°C
Reaction Time18 hours
Yield70%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism: (i) deprotonation of the butanol by NaH to generate NaOBut, and (ii) nucleophilic attack on the electron-deficient pyrazole ring.

Cyclization of Hydrazines with β-Keto Ethers

This method constructs the pyrazole ring de novo by reacting hydrazines with β-keto ethers containing the butoxy group.

General Procedure:

  • Synthesis of β-Keto Ether : Butyl vinyl ether is condensed with acetylacetone or similar diketones in the presence of acid catalysts (e.g., H₂SO₄).

  • Cyclization : The β-keto ether reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

Example :
Butyl vinyl ether + acetylacetone → 3-butoxy-2,4-pentanedione → this compound (Yield: 55–65%).

Key Data :

ParameterValue
CatalystH₂SO₄ (0.5 eq)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hours
Yield60%

Mechanistic Insight :
Hydrazine attacks the carbonyl group, forming a hydrazone intermediate, which undergoes cyclization via intramolecular dehydration.

Palladium-catalyzed cross-coupling enables the introduction of butoxy groups via C–O bond formation. This method is effective for functionalizing preformed pyrazole rings.

General Procedure:

  • Substrate Preparation : 4-Bromo-1H-pyrazole is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Buchwald–Hartwig Amination : The brominated pyrazole reacts with butanol using Pd(OAc)₂/Xantphos as the catalyst system.

Example :
4-Bromo-1H-pyrazole (1.0 eq) + 1-butanol (1.5 eq) → this compound (Yield: 50–60%).

Key Data :

ParameterValue
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C
Reaction Time24 hours
Yield55%

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by alkoxide coordination and reductive elimination.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. This method is particularly effective for cyclization and substitution reactions.

General Procedure:

  • One-Pot Synthesis : A mixture of butyl glycidyl ether, hydrazine hydrate, and acetylenedicarboxylate is irradiated at 150°C for 15–30 minutes.

Example :
Butyl glycidyl ether + hydrazine hydrate → this compound (Yield: 75–80%).

Key Data :

ParameterValue
Microwave Power300 W
Temperature150°C
Reaction Time20 minutes
Yield78%

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher yields due to minimized side reactions.

Comparison of Methods

MethodYield (%)Reaction TimeCost EfficiencyScalability
Nucleophilic Substitution7018 hoursModerateHigh
Cyclization606 hoursLowModerate
Cross-Coupling5524 hoursHighLow
Microwave-Assisted7820 minutesModerateHigh

Key Observations :

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.

  • Nucleophilic substitution is preferred for large-scale production due to established protocols .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

    Oxidation: Butoxy group oxidation yields butoxy aldehydes or acids.

    Reduction: Reduction of the pyrazole ring forms dihydropyrazoles.

    Substitution: Substituted pyrazoles with various functional groups depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of pyrazole derivatives, including 4-butoxy-1H-pyrazole. Research indicates that compounds with the pyrazole scaffold exhibit significant inhibition of inflammatory mediators such as TNF-α and IL-6.

  • Example Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Analgesic Effects

This compound has been investigated for its analgesic properties. Pyrazole derivatives have shown efficacy in reducing pain in various models.

  • Example Study : Compounds derived from pyrazole were evaluated for analgesic activity against herpes simplex virus type-1 (HSV-1) and demonstrated significant potency .

Antidiabetic Activity

The compound has also been explored for its potential antidiabetic effects. Some derivatives have shown hypoglycemic activity, indicating their usefulness in managing diabetes.

  • Example Study : A new series of substituted pyrazole-4-carboxylic acids were developed, with some exhibiting notable blood glucose-lowering effects in vivo .

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties, effective against various bacterial strains and fungi.

  • Example Study : A study highlighted the synthesis of 1H-pyrazole derivatives that exhibited significant antimicrobial activity against E. coli and S. aureus .

Anticancer Applications

The anticancer potential of this compound is notable, with various studies indicating its ability to inhibit cancer cell proliferation across different types of cancers.

Summary of Case Studies

ApplicationStudy ReferenceKey Findings
Anti-inflammatory , Significant inhibition of TNF-α and IL-6; comparable to diclofenac.
Analgesic , Potent analgesic activity against HSV-1; effective in pain models.
Antidiabetic , Notable hypoglycemic effects observed in vivo.
Antimicrobial , Effective against E. coli and S. aureus.
Anticancer Induces apoptosis; inhibits lung cancer cells with low GI50 values.

Mechanism of Action

The mechanism of action of 4-butoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Effects

Substituents on pyrazole rings significantly alter electronic and steric profiles:

  • Electron-withdrawing groups (EWGs): Nitro (-NO₂) and halogens (e.g., -Br, -Cl) in compounds like 3,5-Bis(4-nitrophenyl)-1H-pyrazole () reduce electron density, enhancing electrophilic substitution resistance and altering redox behavior.
  • Methoxy (-OCH₃) groups in 4-(4-Methoxyphenyl)-1H-triazole-pyrazole hybrids () exhibit similar EDG effects but with less steric bulk than butoxy .
Table 1: Substituent Effects on Pyrazole Derivatives
Compound Substituent(s) Electronic Effect Key Properties
4-Butoxy-1H-pyrazole 4-OCH₂CH₂CH₂CH₃ EDG Increased lipophilicity, moderate steric bulk
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) 3,5-(4-NO₂C₆H₄) EWG High polarity, low solubility in nonpolar solvents
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole 4-Br, 3-OH EWG (Br), polar (OH) LogP = 2.34, PSA = 38.05 Ų (hydroxy enhances hydrophilicity)
4-Methoxyphenyl-triazole-pyrazole (21ae) 4-OCH₃ EDG Enhanced solubility in THF/water mixtures

Physicochemical Properties

  • Lipophilicity : The butoxy group’s longer alkyl chain likely increases LogP compared to methoxy (e.g., LogP of 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole = 2.34 ). This suggests this compound may exhibit superior membrane permeability for drug delivery.
  • Polarity : Nitro-substituted pyrazoles () have higher polarity due to EWGs, reducing bioavailability in lipid-rich environments.

Key Research Findings and Limitations

  • Research Gap : Direct data on this compound are absent in the provided evidence; comparisons rely on substituent trends.
  • Contradictions : EWGs like nitro improve thermodynamic stability but reduce solubility, whereas EDGs like butoxy balance lipophilicity and reactivity.

Biological Activity

4-butoxy-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles, in general, are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study using carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated notable reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Compound% Inhibition at 3h
This compoundTBD (to be determined)
Indomethacin70%

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Similar pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies indicate that certain pyrazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

3. Anticancer Properties

The anticancer potential of pyrazoles is well-documented. Compounds related to this compound have exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

Cell LineIC50 (µM)
MCF-7TBD
HepG2TBD

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in inflammatory models.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.

Case Studies

Several studies have investigated the biological activities of pyrazoles similar to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced edema model. The most potent compounds showed significant inhibition comparable to standard treatments .
  • Cytotoxicity Assessment : Research demonstrated that pyrazole compounds could inhibit cell proliferation in various cancer models, with IC50 values indicating strong cytotoxicity against MCF-7 cells .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazoles against clinical isolates, revealing promising results against resistant strains .

Q & A

Q. Advanced

  • Catalyst Screening : Test bases (e.g., NaH, DBU) for alkylation efficiency. Inorganic bases like K₂CO₃ often outperform organic bases in nucleophilic substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields .

What in vitro models are appropriate for initial toxicity screening of this compound derivatives?

Q. Basic

  • Cell Viability Assays : Use immortalized lines (e.g., HEK293, HepG2) with MTT or resazurin.
  • Ames Test : Assess mutagenicity in Salmonella strains.
  • hERG Inhibition Assay : Screen for cardiac toxicity via patch-clamp electrophysiology. Ensure compliance with OECD guidelines .

How to design structure-activity relationship (SAR) studies for this compound derivatives targeting specific enzymes?

Q. Advanced

  • Scaffold Modification : Introduce substituents (halogens, methyl, trifluoromethyl) at positions 3 and 5.
  • Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., carbonic anhydrase or kinases).
  • Molecular Docking : Use AutoDock Vina to predict binding modes and guide synthesis .

What are the common solvent systems for recrystallizing this compound to achieve high purity?

Q. Basic

  • Binary Mixtures : Ethyl acetate/hexane (1:3) or methanol/water (4:1).
  • Temperature Gradient : Cool slowly from reflux to 4°C.
  • Purity Check : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

What strategies validate the interaction mechanisms between this compound derivatives and biological targets using kinetic studies?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Stop-Flow Fluorescence : Resolve fast conformational changes upon ligand binding .

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